Product packaging for 5-Hydrazinylquinolin-2-ol hydrochloride(Cat. No.:CAS No. 372078-45-0)

5-Hydrazinylquinolin-2-ol hydrochloride

Cat. No.: B041695
CAS No.: 372078-45-0
M. Wt: 211.65 g/mol
InChI Key: HDODLESYIRAYEI-UHFFFAOYSA-N
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Description

5-Hydrazinylquinolin-2-ol hydrochloride is a versatile and high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that combines a quinolin-2-ol core with a hydrazine moiety, making it a privileged precursor for the synthesis of a wide array of complex heterocyclic systems. Its primary research value lies in its application as a key intermediate for constructing pharmacologically active molecules, particularly through condensation reactions to form hydrazone derivatives and fused pyrazole or triazole rings. These synthesized compounds are frequently screened for a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The molecule's structure also suggests potential as a metal chelating agent, useful in the development of chemosensors or catalysts. Furthermore, the quinoline core is a common motif in inhibitors targeting various kinases and enzymes, positioning this reagent as a critical starting point for the development of novel small-molecule probes and lead compounds. Provided as the hydrochloride salt to enhance stability and solubility, this compound is an essential tool for researchers exploring structure-activity relationships and advancing hit-to-lead optimization campaigns in academic and industrial laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3O B041695 5-Hydrazinylquinolin-2-ol hydrochloride CAS No. 372078-45-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydrazinyl-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-12-8-3-1-2-7-6(8)4-5-9(13)11-7;/h1-5,12H,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDODLESYIRAYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Hydrazinylquinolin 2 Ol Hydrochloride and Its Derivatives

Strategic Approaches for the Synthesis of 5-Hydrazinylquinolin-2-ol Hydrochloride Core Structure

The primary route to the 5-Hydrazinylquinolin-2-ol core structure is through nucleophilic aromatic substitution (SNAr) on a suitably substituted quinolin-2-ol precursor. A plausible and efficient method involves the reaction of a 5-halo-quinolin-2-ol, such as 5-chloroquinolin-2-ol or 5-bromoquinolin-2-ol, with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is analogous to the well-established synthesis of other hydrazinyl-substituted quinolines. mdpi.com

An alternative, though potentially more complex, strategy would involve the diazotization of 5-aminoquinolin-2-ol, followed by a reduction step to yield the hydrazine moiety. However, the direct substitution method is generally more straightforward.

The general reaction scheme for the synthesis via nucleophilic aromatic substitution is as follows:

Scheme 1: General synthesis of 5-Hydrazinylquinolin-2-ol from a 5-halo-quinolin-2-ol precursor.

The efficiency of the nucleophilic aromatic substitution reaction is highly dependent on the reaction conditions. To maximize the yield and purity of this compound, several parameters must be optimized. These include the choice of solvent, temperature, reaction time, and the presence of any catalysts.

Based on similar syntheses of hydrazinyl-substituted heterocycles, a systematic study of these parameters would likely involve the following:

Solvent: A range of polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and polar protic solvents like ethanol (B145695) or isopropanol (B130326) could be investigated. The choice of solvent can significantly influence the solubility of the reactants and the rate of the SNAr reaction. researchgate.net

Temperature: The reaction temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. A temperature range of 80-150 °C is typically explored for such reactions.

Reaction Time: The reaction progress should be monitored over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximum conversion.

Base: The use of a base, such as potassium carbonate or triethylamine, can be beneficial in scavenging the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product.

An example of a data table for the optimization of reaction conditions is presented below, based on hypothetical experimental data derived from analogous reactions.

EntrySolventTemperature (°C)Time (h)Base (equiv.)Yield (%)
1Ethanol8012None45
2DMF1008None62
3DMSO1206K₂CO₃ (1.2)78
4Isopropanol9010Et₃N (1.5)55
5DMF1206K₂CO₃ (1.2)85

Interactive Data Table: You can sort the table by clicking on the headers.

The formation of 5-Hydrazinylquinolin-2-ol via the reaction of a 5-halo-quinolin-2-ol with hydrazine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govresearchgate.net This mechanism is generally a two-step process:

Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the carbon atom bearing the halogen atom on the quinoline (B57606) ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitrogen atom in the quinoline ring system facilitates this attack.

Departure of the Leaving Group: The halide ion is then eliminated from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the final product.

The rate of this reaction is influenced by the nature of the leaving group (I > Br > Cl > F) and the electronic effects of the substituents on the quinoline ring. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states and intermediates of this reaction, providing a deeper understanding of the reaction pathway and the factors governing its kinetics. mdpi.com

Derivatization and Functionalization Strategies

The presence of the reactive hydrazinyl group in this compound opens up numerous possibilities for derivatization and the synthesis of more complex molecular architectures.

The hydrazinyl moiety can readily react with a variety of electrophiles to introduce new functional groups. Some key derivatization strategies include:

Formation of Hydrazones: Reaction with aldehydes and ketones yields the corresponding hydrazones. This is a versatile reaction that allows for the introduction of a wide range of substituents.

Acylation: Acylation with acid chlorides or anhydrides leads to the formation of acylhydrazides.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonohydrazides.

N-Alkylation and N-Arylation: The nitrogen atoms of the hydrazinyl group can be alkylated or arylated under appropriate conditions, although regioselectivity can be a challenge. nih.gov

These derivatization reactions can be used to synthesize a library of compounds with diverse physicochemical properties.

ReagentFunctional Group IntroducedProduct Class
Aldehyde/Ketone=N-N=CR₂Hydrazone
Acid Chloride-NH-NH-C(=O)RAcylhydrazide
Sulfonyl Chloride-NH-NH-S(=O)₂RSulfonohydrazide
Alkyl Halide-NH-NH-RN-Alkyl Hydrazine

Interactive Data Table: You can sort the table by clicking on the headers.

Linkage isomerism can arise in coordination complexes of 5-Hydrazinylquinolin-2-ol where the hydrazine ligand can coordinate to a metal center through either the terminal (β) or the internal (α) nitrogen atom. The mode of coordination can be influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of other ligands in the coordination sphere.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to distinguish between the different linkage isomers. For instance, the N-H stretching frequencies in the IR spectrum and the chemical shifts of the N-H protons in the ¹H NMR spectrum are expected to be different for the two coordination modes. X-ray crystallography provides the most definitive method for determining the precise coordination geometry.

Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, the development of sustainable synthetic protocols for this compound is of great importance. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts. bohrium.comresearchgate.netnih.gov

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Catalysis: The use of heterogeneous catalysts, particularly those based on nanoparticles, can offer advantages such as high efficiency, easy separation from the reaction mixture, and recyclability. nih.govresearchgate.net For instance, a solid-supported acid catalyst could potentially be used to promote the nucleophilic substitution reaction.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering a rapid and efficient heating method. tandfonline.com Unlike conventional heating, microwave irradiation directly and uniformly heats the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and an increase in product yields. rsc.orgfrontiersin.org This technique has been successfully applied to the synthesis of various quinoline and quinazolinone derivatives, showcasing its potential for the synthesis of complex molecules like this compound.

The advantages of MAOS include accelerated reaction rates, improved yields, and the ability to perform reactions under milder conditions, which can lead to higher product purity. tandfonline.com For instance, the synthesis of quinazolinone derivatives, which share a similar heterocyclic core with quinolin-2-ols, has been shown to be highly efficient under microwave irradiation. In one study, the reaction of methyl 2-acetoamidobenzoate with hydrazine hydrate to produce 2-methyl-3-amino-4-quinazolinone was significantly accelerated using microwaves, resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Compound TypeReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2-Methyl-3-amino-4-quinazolinoneMethyl 2-acetoamidobenzoate + Hydrazine HydrateNot specifiedShorter reaction time, higher yield researchgate.net
4-Phenylquinazolin-2(1H)-one Derivatives2-Aminobenzophenone + UreaSeveral hours30–45 min, 31–92% nih.gov
2-Quinoxalinone-3-hydrazone DerivativesCondensation ReactionLonger reaction timesShorter reaction times, improved yields nih.gov

Application of Ionic Liquids and Solvent-Free Reaction Conditions

The use of ionic liquids (ILs) as reaction media and catalysts represents another significant advancement in the green synthesis of quinoline derivatives. acs.org Ionic liquids are salts with low melting points that offer several advantages over traditional organic solvents, including low volatility, high thermal stability, and recyclability. acs.orgorganic-chemistry.org Their unique properties can enhance reaction rates and selectivity. rsc.org

The Friedländer annulation, a classic method for quinoline synthesis, has been shown to be significantly promoted by ionic liquids. acs.orgorganic-chemistry.orgnih.gov For example, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) has been identified as a highly effective ionic liquid for this reaction, allowing the synthesis to proceed under mild, catalyst-free conditions with excellent yields. acs.orgorganic-chemistry.orgnih.gov The ionic liquid acts as both the solvent and a promoter for the reaction and can be recycled, making the process more sustainable. acs.orgorganic-chemistry.orgnih.gov This approach has been successfully used to prepare a variety of substituted quinolines. acs.orgnih.gov

Solvent-free reaction conditions, often combined with microwave irradiation or the use of solid catalysts, offer another environmentally benign synthetic route. researchgate.netorganic-chemistry.org By eliminating the need for a solvent, these methods reduce waste, simplify work-up procedures, and can lead to improved reaction efficiency. The synthesis of quinoline derivatives has been achieved under solvent-free conditions using various catalysts, demonstrating the versatility of this approach. For example, the reaction of 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under solvent-free thermal conditions has been reported to produce quinolines in good yields with short reaction times. researchgate.net

The following table summarizes findings from studies on the use of ionic liquids and solvent-free conditions for the synthesis of quinoline derivatives.

MethodologyReaction TypeCatalyst/PromoterConditionsKey FindingsReference
Ionic LiquidFriedländer Annulation[Hbim]BF4Mild, catalyst-freeExcellent yields, recyclable IL acs.orgorganic-chemistry.orgnih.gov
Solvent-FreeCondensationCaesium IodideThermalGood yields, short reaction times, simple work-up researchgate.net
Ionic LiquidQuinazoline SynthesisAcidic Ionic LiquidSelf-catalyzedLess reaction time, environmentally friendly rsc.org

Chemical Reactivity and Mechanistic Transformations of 5 Hydrazinylquinolin 2 Ol Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) attached to the C5 position of the quinoline (B57606) ring is a potent nucleophilic center. The terminal nitrogen atom (β-nitrogen) possesses a lone pair of electrons and is sterically accessible, rendering it highly reactive towards a variety of electrophiles. acs.org This reactivity is fundamental to many of the subsequent transformations the molecule undergoes.

Key nucleophilic reactions include:

Formation of Hydrazones: In the presence of aldehydes and ketones, the hydrazine moiety readily undergoes condensation reactions to form the corresponding hydrazones. This reaction typically proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthesis, such as in the Wolff-Kishner reduction.

Acylation: The hydrazine group can be acylated by reacting with acid chlorides, anhydrides, or esters. Acylation typically occurs at the terminal nitrogen, yielding N'-acyl-N-(quinolin-5-yl)hydrazides. These acylated derivatives are crucial precursors for the synthesis of five-membered heterocycles like oxadiazoles (B1248032) and triazoles.

Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates or isothiocyanates produces semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These compounds are important intermediates in the synthesis of various fused heterocyclic systems, particularly triazole rings.

The nucleophilicity of the hydrazine can be influenced by the pH of the reaction medium. In its hydrochloride salt form, the hydrazine group is protonated, reducing its nucleophilicity. The addition of a base is typically required to liberate the free hydrazine for it to participate effectively in nucleophilic reactions.

Table 1: Representative Nucleophilic Reactions of the Hydrazine Moiety
ElectrophileReaction TypeProduct ClassSignificance
Aldehyde/Ketone (R-CO-R')CondensationHydrazoneIntermediate for reduction or cyclization
Acid Chloride (R-CO-Cl)AcylationHydrazidePrecursor for oxadiazoles and triazoles
Isothiocyanate (R-NCS)AdditionThiosemicarbazidePrecursor for triazoles

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of 5-Hydrazinylquinolin-2-ol, possessing both a nucleophilic hydrazine group and a reactive quinoline core, makes it an excellent precursor for constructing polycyclic heterocyclic molecules through cyclocondensation reactions.

The reaction of hydrazines with 1,3-dielectrophilic compounds is a classic and efficient method for the synthesis of pyrazole (B372694) rings. In the context of 5-Hydrazinylquinolin-2-ol, this reactivity can be exploited to construct pyrazolo[4,3-c]quinoline derivatives. nih.govresearchgate.net The general mechanism involves a double condensation reaction. For example, reaction with a β-diketone (e.g., acetylacetone) would proceed through the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack of the internal hydrazine nitrogen onto the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring fused to the quinoline scaffold. mdpi.com

The synthesis of triazole and oxadiazole rings fused to the quinoline system typically requires the initial conversion of the hydrazine moiety into a suitable intermediate.

1,3,4-Oxadiazoles: The hydrazine group is first acylated to form a hydrazide. This hydrazide can then undergo cyclodehydration, often using a strong dehydrating agent like phosphorus oxychloride or polyphosphoric acid, to yield a 1,3,4-oxadiazole (B1194373) ring system.

1,2,4-Triazoles: There are several pathways to triazole-fused quinolines. One common method involves reacting the initial hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized. Alternatively, reaction of the hydrazine with an isothiocyanate yields a thiosemicarbazide, which upon oxidative cyclization or reaction with a base, can form a triazole ring. jazanu.edu.sasemanticscholar.org These reactions lead to the formation of triazolo[4,5-c]quinoline or related systems. researchgate.net

The presence of the 2-ol group offers possibilities for more complex intramolecular cyclizations. While the hydroxyl group is phenolic and generally less reactive as a nucleophile than the hydrazine, it can participate in ring closure under specific conditions. For example, a side chain installed via reaction at the hydrazine moiety could be designed to contain an electrophilic center. Subsequent intramolecular nucleophilic attack by the quinolinol oxygen, perhaps via an O-alkylation mechanism, could lead to the formation of an additional furan (B31954) or pyran ring fused to the quinoline system. Alternatively, the quinolin-2(1H)-one tautomer can undergo reactions at the C3 position, which is an enamine-like position, allowing for cyclization with a suitably functionalized side chain attached to the C5-hydrazine group. researchgate.netnih.gov

Electrophilic Aromatic Substitution Patterns on the Quinoline Scaffold

The quinoline ring in 5-Hydrazinylquinolin-2-ol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) at C2 and the hydrazinyl (-NHNH₂) at C5. Both groups are ortho-, para-directing. libretexts.orgmasterorganicchemistry.com

The directing effects of these substituents can be analyzed by considering their positions on the bicyclic system:

-OH group at C2: This group strongly activates the C3 and C4 positions. As a powerful activating group, it directs incoming electrophiles primarily to these positions.

-NHNH₂ group at C5: This group is analogous to a primary amino group in its activating and directing effects. It strongly activates the ortho positions (C4 and C6) and the para position (C8).

Position C4: This position is activated by both the C2-OH group (ortho) and the C5-NHNH₂ group (ortho). This convergence of directing effects makes C4 a highly probable site for electrophilic attack.

Position C6: This position is activated by the C5-NHNH₂ group (ortho).

Position C8: This position is activated by the C5-NHNH₂ group (para).

Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at positions C4, C6, and C8. The precise distribution of products would depend on the specific electrophile and reaction conditions, including steric hindrance. Theoretical studies on substituted hydroxyquinolines confirm that these positions are electronically enriched and susceptible to electrophilic attack. researchgate.netorientjchem.org

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution
Position on RingActivation by C2-OHActivation by C5-NHNH₂Predicted Reactivity
C3Ortho (Strong)Meta (Weak)Moderately Favored
C4Para (Strong)Ortho (Strong)Highly Favored
C6Meta (Weak)Ortho (Strong)Favored
C8-Para (Strong)Favored

Redox Chemistry of 5-Hydrazinylquinolin-2-ol Hydrochloride

Aryl hydrazines are redox-active compounds, capable of undergoing both oxidation and reduction reactions. wikipedia.org

Oxidation: The hydrazine moiety can be oxidized by a variety of reagents.

One-electron oxidation: Mild oxidizing agents can lead to the formation of an aryl radical and dinitrogen, which can then participate in radical-mediated C-C or C-heteroatom bond formation. nih.gov

Two-electron oxidation: Treatment with stronger oxidizing agents like halogens (Cl₂, Br₂) can convert the hydrazine to a diazonium salt, a highly versatile synthetic intermediate. youtube.com

Oxidative Dimerization: Under certain conditions, such as autoxidation in the presence of a base, hydrazinyl quinolones can undergo a dimerization and oxidation cascade to form complex fused systems like pyridazino-diquinolines. mdpi.com This highlights a unique reactive pathway for this class of compounds. Oxidation with metal ions like Cu(II) or Fe(III) can lead to the formation of the corresponding hydrocarbon (quinoline) and nitrogen gas. youtube.com

Reduction: The hydrazine group is a powerful reducing agent, most famously utilized in the Wolff-Kishner reduction. wikipedia.org Under basic, high-temperature conditions, a hydrazone formed from a ketone or aldehyde can be converted to a methylene (B1212753) group with the evolution of nitrogen gas. While this reaction is typically used for carbonyl compounds, the hydrazinyl group itself can act as a reducing agent for other functional groups, such as nitroarenes, under modified Wolff-Kishner conditions. edepositireland.ie Therefore, 5-Hydrazinylquinolin-2-ol has the potential to act as a reducing agent in various synthetic contexts.

Oxidative Coupling Reactions

The hydrazinyl moiety in this compound is susceptible to oxidation, which can initiate a cascade of reactions leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. These oxidative coupling reactions are pivotal in the synthesis of fused heterocyclic compounds with extended aromatic systems.

A significant transformation observed in analogous compounds is autoxidation, particularly in the case of 4-hydrazinylquinolin-2(1H)-ones. nih.gov This process, which can occur upon heating in the presence of a base or even air, is believed to proceed through a radical mechanism. The initial step involves the oxidation of the hydrazine to a hydrazinyl radical. This radical can then dimerize, and subsequent cyclization and further oxidation lead to the formation of highly conjugated systems. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been shown to produce pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.gov By analogy, this compound is expected to undergo a similar oxidative dimerization and cyclization to yield complex polycyclic structures.

The general mechanism for such autoxidation can be rationalized as follows:

Initiation: Oxidation of the hydrazinyl group to form a hydrazinyl radical.

Dimerization: Two hydrazinyl radicals couple to form a dimer.

Cyclization and Aromatization: Intramolecular cyclization followed by oxidation (aromatization) to yield the final stable heterocyclic product.

Beyond self-coupling, the hydrazinyl group can participate in oxidative cyclization reactions with other reagents. For example, the reaction of arylhydrazines with dicarbonyl compounds, followed by an oxidative step, is a well-established route to pyrazole synthesis. beilstein-journals.orgnih.gov Similarly, the reaction of this compound with a 1,3-dicarbonyl compound would likely form a hydrazone intermediate, which could then undergo oxidative cyclization to a pyrazolo[4,3-c]quinoline derivative. Various oxidizing agents, including molecular iodine or even air catalyzed by metal ions, can facilitate such transformations. acs.org

Furthermore, copper-catalyzed oxidative coupling reactions have been reported for hydrazinylpyridines, leading to the formation of new C-N bonds. rsc.org This suggests that under similar catalytic conditions, this compound could react with various partners to generate a library of substituted quinoline derivatives.

Reactant(s)Reaction ConditionsProduct TypePlausible Mechanism
This compound (self-coupling)Heating, pyridine (B92270), air (autoxidation)Pyridazino-diquinoline derivativeRadical dimerization and cyclization
This compound + 1,3-Dicarbonyl compoundCondensation followed by oxidation (e.g., I2, air)Pyrazolo[4,3-c]quinoline derivativeHydrazone formation and oxidative cyclization
This compound + Terminal alkyneCopper catalyst, visible light, O2Ethynyl-substituted quinoline (via denitrogenation)Denitrogenative oxidative coupling

Reductive Transformations for Structural Diversification

Reductive transformations of this compound offer a pathway to generate a variety of saturated and partially saturated heterocyclic structures, thereby enabling structural diversification for various applications. The reduction can target either the quinoline ring system or the hydrazinyl substituent, depending on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation:

One of the most effective methods for the reduction of the quinoline ring is catalytic hydrogenation. The aromatic quinoline core can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) skeleton under hydrogen pressure in the presence of a metal catalyst. Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net The hydrogenation of the quinoline ring in this compound would yield 5-hydrazinyl-1,2,3,4-tetrahydroquinolin-2-ol, a molecule with a more flexible, three-dimensional structure. The conditions for such reductions, including pressure, temperature, and solvent, can be tuned to achieve selective hydrogenation.

The general reaction is as follows: 5-Hydrazinylquinolin-2-ol + 2H₂ --(Catalyst)--> 5-Hydrazinyl-1,2,3,4-tetrahydroquinolin-2-ol

Hydride Reducing Agents:

The use of hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄), offers a milder approach to reduction. Sodium borohydride is highly selective for the reduction of aldehydes and ketones and is generally unreactive towards amides and esters under standard conditions. masterorganicchemistry.comlumenlearning.com The quinolin-2-ol tautomer exists in equilibrium with its quinolin-2(1H)-one form, which contains an amide-like functionality. Therefore, it is anticipated that the quinolin-2-one ring would be resistant to reduction by NaBH₄.

The hydrazinyl group is also generally stable to NaBH₄. Consequently, the primary application of NaBH₄ in the context of derivatives of this compound would be the selective reduction of other functional groups that might be introduced into the molecule, without affecting the core structure. For the reduction of the amide in the quinolin-2-one tautomer or the hydrazinyl group, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely be required, though such transformations would need to be carefully controlled to avoid over-reduction.

Reducing AgentTarget MoietyExpected ProductReaction Conditions
H2 / Pd/C or PtO2Quinoline ring5-Hydrazinyl-1,2,3,4-tetrahydroquinolin-2-olElevated hydrogen pressure, various solvents (e.g., ethanol (B145695), acetic acid)
Sodium Borohydride (NaBH4)Quinolin-2-one ringNo reactionProtic solvents (e.g., methanol, ethanol) at room temperature
Sodium Borohydride (NaBH4)Hydrazinyl groupNo reactionProtic solvents (e.g., methanol, ethanol) at room temperature

Coordination Chemistry of 5 Hydrazinylquinolin 2 Ol Hydrochloride As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of a ligand is a critical first step in the synthesis of coordination complexes with desired properties. The structure of 5-Hydrazinylquinolin-2-ol hydrochloride suggests a rich and versatile coordination chemistry owing to the presence of multiple potential donor atoms.

Bifunctional and Multidentate Character of Hydrazinyl and Hydroxyl Groups

The 5-Hydrazinylquinolin-2-ol molecule possesses two key functional groups that are well-known for their ability to coordinate with metal ions: a hydrazinyl (-NHNH2) group at the 5-position and a hydroxyl (-OH) group at the 2-position of the quinoline (B57606) ring. This bifunctional nature allows the molecule to act as a multidentate ligand, potentially binding to a metal center through multiple atoms simultaneously.

The hydrazinyl group offers two nitrogen atoms, both of which have lone pairs of electrons available for coordination. The terminal amino nitrogen is generally more basic and thus a stronger donor than the nitrogen atom attached to the quinoline ring. The hydroxyl group, upon deprotonation, provides an anionic oxygen donor, which typically forms strong coordinate bonds with metal ions. The quinoline ring itself also contains a nitrogen atom which can participate in coordination.

Exploration of Chelate Ring Formation and Stability

The presence of multiple donor sites in close proximity within the 5-Hydrazinylquinolin-2-ol ligand raises the possibility of forming stable chelate rings upon coordination to a metal ion. Chelation, the formation of a ring structure between a ligand and a metal ion, leads to a significant increase in the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

Several chelation modes can be envisaged for this ligand. For instance, coordination through the hydroxyl oxygen and the quinoline ring nitrogen would form a five-membered chelate ring. Alternatively, the hydrazinyl group could coordinate in a bidentate fashion through both of its nitrogen atoms, also forming a five-membered ring. Furthermore, a tridentate coordination mode involving the hydroxyl oxygen, the quinoline nitrogen, and one of the hydrazinyl nitrogens is also a plausible scenario, leading to the formation of fused chelate rings, which would impart even greater stability to the complex. The specific coordination mode adopted would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The hydrochloride form of the ligand suggests that a base would likely be required to deprotonate the ligand and facilitate coordination.

Complexation with Transition Metals

Transition metals, with their partially filled d-orbitals, are known to form a vast array of coordination complexes with diverse geometries and electronic properties. The interaction of 5-Hydrazinylquinolin-2-ol with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) could lead to the formation of stable, colored complexes. The coordination geometry around the metal center would be influenced by the coordination number and the electronic configuration of the metal ion. For example, four-coordinate complexes could adopt either a square planar or tetrahedral geometry, while six-coordinate complexes would likely be octahedral.

Interaction with Main Group Elements in Complex Formation

While less common than transition metal complexes, coordination compounds of main group elements are also of significant interest. The interaction of 5-Hydrazinylquinolin-2-ol with main group elements such as tin, lead, or aluminum could result in the formation of complexes with interesting structural features. The coordination chemistry of main group elements is often governed by factors such as the size of the metal ion and its preference for specific coordination geometries.

Structural Elucidation and Stereochemical Characterization of Coordination Complexes

Once synthesized and isolated, the structural characterization of the metal complexes of 5-Hydrazinylquinolin-2-ol would be crucial to understanding their properties. A variety of spectroscopic and analytical techniques would be employed for this purpose.

Advanced Spectroscopic Methods for Complex Characterization

The characterization of metal complexes of this compound relies heavily on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the puzzle in determining the structure and bonding within these coordination compounds.

UV-Visible (UV-Vis) Spectroscopy is instrumental in probing the electronic transitions within the metal complexes. The spectra of the complexes, when compared to that of the free ligand, reveal shifts in the absorption bands, indicating the coordination of the ligand to the metal center. For instance, the formation of a copper(II) complex might exhibit a broad d-d transition band in the visible region, which is characteristic of the metal ion's coordination environment.

Infrared (IR) Spectroscopy provides critical information about the functional groups involved in coordination. The IR spectrum of the free this compound ligand shows characteristic vibrational frequencies for its N-H, O-H, and C=N bonds. Upon complexation, shifts in these frequencies are indicative of the ligand's binding mode. A noticeable shift or disappearance of the O-H stretching vibration, for example, would suggest the deprotonation and coordination of the hydroxyl group to the metal ion. Similarly, changes in the N-H stretching and bending vibrations of the hydrazinyl group can confirm its involvement in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. The comparison of the NMR spectra of the ligand and its complexes can reveal changes in the chemical shifts of protons and carbons near the coordination sites. For example, a downfield shift of the proton signal associated with the hydroxyl group upon complexation would provide further evidence of its coordination.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound (L)

Spectroscopic TechniqueFree Ligand (L)[M(L)₂]Cl₂ ComplexInterpretation of Changes
UV-Vis (λₘₐₓ, nm) 280, 350295, 380, 650Red shift in ligand bands and appearance of d-d transition indicate coordination.
IR (ν, cm⁻¹) 3400 (O-H), 3300/3250 (N-H)No O-H, 3280/3230 (N-H)Disappearance of O-H stretch confirms deprotonation and coordination. Shift in N-H suggests hydrazinyl group involvement.
¹H NMR (δ, ppm) 10.5 (O-H), 7.0-8.5 (aromatic)No O-H, 7.2-8.8 (aromatic)Disappearance of the labile O-H proton signal confirms coordination. Shifts in aromatic protons indicate changes in the electronic environment.
Mass Spec (m/z) 211.66 [L+H]⁺480.8 [M(L)₂]²⁺Confirms the 1:2 metal-to-ligand stoichiometry of the complex.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of these techniques.

Single-Crystal X-ray Diffraction Studies for Definitive Structural Assignment

For a metal complex of this compound, a successful single-crystal X-ray diffraction study would reveal:

The coordination number and geometry of the central metal ion (e.g., octahedral, tetrahedral, square planar).

The specific atoms of the ligand that are coordinated to the metal ion.

The bond distances between the metal and the coordinated ligand atoms, providing insight into the strength of the metal-ligand bonds.

The intramolecular and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice.

For example, a crystal structure might reveal that the ligand acts as a bidentate or tridentate chelating agent, coordinating through the deprotonated hydroxyl oxygen, a nitrogen from the hydrazinyl group, and potentially the quinoline ring nitrogen.

Elemental Analysis for Stoichiometric Confirmation of Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements in a purified sample of the metal complex, researchers can confirm the proposed stoichiometry. The experimentally determined percentages are compared with the calculated theoretical values for the proposed formula. A close agreement between the experimental and calculated values provides strong evidence for the formation of the complex with the expected metal-to-ligand ratio.

Table 2: Elemental Analysis Data for a Hypothetical Complex [M(C₉H₈N₃O)₂]Cl₂

ElementCalculated (%)Found (%)
Carbon (C)44.8244.75
Hydrogen (H)3.343.41
Nitrogen (N)17.4317.35

Note: The data is hypothetical and assumes a specific stoichiometry for illustrative purposes.

Investigation of Electronic and Geometric Properties of Metal-Ligand Bonds

The electronic properties of the metal-ligand bonds can be investigated through a combination of experimental techniques and theoretical calculations. Spectroscopic methods, such as UV-Vis and X-ray photoelectron spectroscopy (XPS), provide information about the energy levels of the molecular orbitals and the oxidation state of the metal ion. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the electronic structure of the complexes, calculate the distribution of electron density, and analyze the nature of the frontier molecular orbitals (HOMO and LUMO). This theoretical insight helps in understanding charge transfer processes and the covalent versus ionic character of the metal-ligand interactions. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Hydrazinylquinolin 2 Ol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Hydrazinylquinolin-2-ol hydrochloride. These theoretical studies provide a microscopic view of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of quinoline (B57606) derivatives. researchgate.net By employing functionals such as B3LYP with basis sets like 6-31G*, it is possible to calculate various electronic parameters. researchgate.net For this compound, DFT calculations would likely reveal the distribution of electron density, highlighting the electronegative nitrogen and oxygen atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

Parameter Value (a.u.)
HOMO Energy -0.235
LUMO Energy -0.078
HOMO-LUMO Gap 0.157
Dipole Moment 3.45 D

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Theoretical Prediction of Molecular Geometry and Conformational Landscape

Computational methods can accurately predict the three-dimensional structure of this compound. cuny.edu Geometry optimization calculations, typically performed using DFT, can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For this molecule, key structural features would include the planar quinoline ring system and the orientation of the hydrazinyl and hydroxyl groups. Conformational analysis can also be performed to identify other stable conformers and the energy barriers between them.

Table 2: Predicted Geometrical Parameters for this compound

Bond/Angle Predicted Value
C2-O Bond Length 1.35 Å
C5-N (Hydrazinyl) Bond Length 1.40 Å
N-N (Hydrazinyl) Bond Length 1.45 Å
C2-N1-C8a Angle 118.5°

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar structures.

Simulation of Spectroscopic Properties

Theoretical calculations are invaluable for interpreting experimental spectra and can predict various spectroscopic properties, including IR, Raman, and NMR spectra. ias.ac.in By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular vibrations. ias.ac.in Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. physchemres.org For this compound, simulations would likely show characteristic vibrational modes for the O-H, N-H, and C=N bonds, as well as the aromatic C-H stretching and bending modes.

Table 3: Simulated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3450
N-H (Hydrazinyl) Stretching 3300, 3250
C=N (Quinoline) Stretching 1620

Note: These are representative frequencies and the actual spectrum would show a more complex pattern.

Reactivity Studies and Reaction Pathway Modeling

Computational chemistry also provides powerful tools for studying the reactivity of molecules and elucidating reaction mechanisms.

Computational Assessment of Nucleophilicity and Electrophilicity

The electronic parameters derived from DFT calculations can be used to assess the nucleophilic and electrophilic nature of different sites within this compound. The distribution of molecular orbitals and the calculated electrostatic potential can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). cuny.edu For instance, the lone pairs on the nitrogen and oxygen atoms would be expected to be nucleophilic centers, while the carbon atoms of the quinoline ring might act as electrophilic sites, depending on the substitution pattern. Reactivity indices such as Fukui functions can provide a more quantitative measure of local reactivity.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Enhanced Compound Accessibility

The accessibility of 5-Hydrazinylquinolin-2-ol hydrochloride and its analogues is a critical factor influencing its research and application. Future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

Recent advancements in the synthesis of quinoline (B57606) derivatives have highlighted several innovative strategies that could be adapted for this purpose. Multicomponent reactions (MCRs), for instance, offer a powerful approach to construct complex molecular architectures in a single step, improving atom economy and reducing waste. rsc.org The application of MCRs could lead to novel and more efficient syntheses of the core quinoline structure of this compound.

Furthermore, modern techniques such as transition-metal-catalyzed C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization are revolutionizing the synthesis of quinolines. mdpi.com These methods provide new pathways to functionalize the quinoline core, potentially leading to more direct and selective syntheses of derivatives. The adoption of green chemistry principles, including the use of environmentally friendly catalysts like formic acid and alternative energy sources like microwave irradiation and ultrasound, is also expected to play a significant role in developing sustainable synthetic procedures. benthamdirect.comijpsjournal.com

Synthetic MethodologyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs) Increased efficiency, reduced waste, rapid generation of diverse derivatives. rsc.org
C-H Bond Activation Direct functionalization of the quinoline core, improved atom economy. mdpi.com
Photocatalytic Reactions Mild reaction conditions, unique reactivity patterns. benthamdirect.com
Green Chemistry Approaches Use of recyclable catalysts, reduced environmental impact. ijpsjournal.com

Exploration of Novel Chemical Transformations and Derivatization Routes

The hydrazinyl and hydroxyl groups of this compound offer reactive sites for a wide range of chemical transformations and derivatizations. Future research will likely focus on exploring novel reactions to create a library of new compounds with tailored properties.

The development of new synthetic tactics for the functionalization of the quinoline structure is an area of great interest. mdpi.com For this compound, this could involve exploring reactions that selectively target the hydrazinyl moiety, the hydroxyl group, or the quinoline ring itself. For example, the hydrazinyl group can be a precursor to various heterocyclic rings through condensation reactions, while the hydroxyl group can be derivatized to form ethers and esters.

The goal of these explorations would be to systematically modify the structure of the parent compound to investigate structure-activity relationships and to fine-tune its properties for specific applications. This could lead to the discovery of new derivatives with enhanced biological activities or novel material properties.

Advanced Insights from Comprehensive Computational Modeling

Computational modeling has become an indispensable tool in modern chemical research, and its application to this compound is expected to provide profound insights into its behavior and potential applications.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular dynamics (MD) simulations, and molecular docking are being increasingly used to study quinoline derivatives. nih.gov These methods can be employed to predict the biological activity of new derivatives, understand their binding interactions with specific targets, and rationalize their physicochemical properties. For instance, a virtual screening approach based on a pharmacophoric model could be used to identify potential biological targets for this compound and its derivatives. nih.gov

Computational analysis can also be used to predict the optoelectronic properties of new materials derived from this compound, guiding the design of novel functional materials. ankara.edu.tr The synergy between computational modeling and experimental validation will be crucial in accelerating the discovery and development of new applications for this compound.

Computational TechniquePotential Application for this compound
3D-QSAR Predicting the biological activity of new derivatives. nih.gov
Molecular Docking Identifying potential biological targets and understanding binding interactions. nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of the molecule and its interactions. nih.gov
Virtual Screening Identifying new lead compounds from large databases. nih.gov

Broadening the Scope of Applications in Material Science Beyond Current Paradigms

The unique structural features of this compound make it an attractive building block for the development of novel materials with advanced functionalities. Quinoline and its derivatives are already being explored for their use in material science, including in the development of conjugated polymers, metal-organic frameworks (MOFs), and catalysts. researchgate.netnumberanalytics.com

Future research could focus on incorporating this compound into the backbone of conjugated polymers for applications in optoelectronics and photovoltaics. numberanalytics.com The nitrogen and oxygen atoms in the molecule could also serve as coordination sites for metal ions, leading to the formation of novel MOFs with potential applications in gas storage and separation. numberanalytics.com

Furthermore, the catalytic potential of metal complexes derived from this compound could be explored. The development of quinoline-based catalysts is an active area of research, and this compound could serve as a versatile ligand for a variety of catalytic transformations. numberanalytics.com The exploration of these and other applications in material science will undoubtedly broaden the impact of this versatile chemical compound.

Q & A

Q. What are the recommended safety protocols for handling 5-Hydrazinylquinolin-2-ol hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Face shields are recommended during bulk handling or reactions involving heat .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles .
  • Storage: Store in a cool, dry place away from oxidizers and incompatible materials (e.g., strong acids/bases). Stability under recommended conditions is inferred from structurally related hydrazinyl compounds .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid direct contact with skin/eyes .

Q. How can researchers design a synthetic route for this compound?

Answer:

  • Core Strategy: Start with quinolin-2-ol derivatives. Introduce the hydrazinyl group via nucleophilic substitution or condensation reactions. For example:
    • Quinolin-2-ol Activation: React quinolin-2-ol with POCl₃ to form a chlorinated intermediate.
    • Hydrazine Grafting: Treat with hydrazine hydrate under controlled pH (e.g., acidic conditions) to yield the hydrazinyl derivative.
    • Hydrochloride Salt Formation: Precipitate the product using HCl in ethanol .
  • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. What analytical methods are suitable for assessing the purity of this compound?

Answer:

  • HPLC-UV/LC-MS: Employ reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile. Monitor at λ = 254 nm for quinoline absorption .
  • Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (e.g., molecular formula C₉H₁₀ClN₃O).
  • TGA/DSC: Assess thermal stability and salt decomposition temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for hydrazine-containing compounds like this compound?

Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests under stress conditions (e.g., 40°C/75% RH, UV light) to identify decomposition pathways. Monitor via HPLC for byproducts (e.g., quinoline derivatives or hydrazine release) .
  • Compatibility Testing: Evaluate interactions with common excipients or solvents (e.g., PEG, DMSO) using FT-IR and NMR to detect unexpected reactions .

Q. What experimental strategies are effective for probing the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Antimicrobial Screening: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer Activity: Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic Studies:
    • Enzyme Inhibition: Investigate interactions with target enzymes (e.g., topoisomerases) using fluorescence polarization or SPR .

Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during synthesis?

Answer:

  • Green Chemistry Principles:
    • Replace toxic solvents (e.g., DMF) with alternatives (e.g., cyclopentyl methyl ether).
    • Use catalytic methods (e.g., Pd/C for dehalogenation) to reduce waste .
  • Byproduct Analysis:
    • Employ GC-MS or LC-HRMS to identify and quantify hazardous intermediates (e.g., hydrazine derivatives) .

Key Considerations

  • Data Gaps: Limited toxicological and ecological data for this compound necessitate rigorous in-house testing .
  • Method Validation: Ensure reproducibility by adhering to ICH guidelines for analytical method validation (e.g., precision, accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.